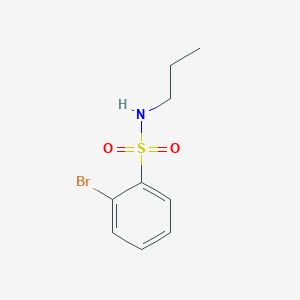

2-bromo-N-propylbenzenesulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFAHNNJLVPABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429173 | |

| Record name | 2-bromo-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-92-4 | |

| Record name | 2-bromo-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N Propylbenzenesulfonamide and Analogues

Established Synthetic Routes to Benzenesulfonamide (B165840) Scaffolds

The construction of the benzenesulfonamide core can be achieved through several reliable synthetic pathways. These methods offer flexibility in starting materials and reaction conditions, catering to the synthesis of a diverse range of sulfonamide derivatives.

Sulfonylation of Amines with Sulfonyl Halides

The most common and widely utilized method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comrsc.org This nucleophilic substitution reaction is typically effective, though the reactivity of the amine can vary depending on its structure. cbijournal.com Primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com The choice of base, which can be an organic or inorganic compound, is crucial for scavenging the hydrogen chloride generated during the reaction. cbijournal.com

Theoretical studies on the gas-phase nucleophilic substitution at a sulfonyl center have provided insights into the reaction mechanism. These studies show substantial charge transfer interactions in the transition states, which contribute to a significant stabilization of the intermediate species. acs.org This inherent stability is attributed to the strong electropositive nature of the sulfur atom. acs.org

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| Primary/Secondary Amines, Sulfonyl Chlorides | Organic/Inorganic Base | Sulfonamides | Varies | cbijournal.comrsc.org |

| Aniline (B41778), Benzenesulfonyl chloride/4-nitrobenzyl sulfonyl chloride | Pyridine, 0-25 °C | Corresponding Sulfonamide | 100% | cbijournal.com |

| p-Toluidine, Tosyl chloride | Pyridine | Corresponding Sulfonamide | Quantitative | cbijournal.com |

Direct Conversion from Sulfonic Acids

While the use of sulfonyl chlorides is prevalent, methods for the direct conversion of sulfonic acids or their salts to sulfonamides offer a valuable alternative, avoiding the often harsh conditions required for sulfonyl chloride preparation. acs.orgnih.gov One such method involves the use of triphenylphosphine (B44618) ditriflate as a coupling reagent to directly react sulfonic acid salts with amines. acs.orgnih.gov This approach is notable for its good functional group tolerance and high yields. acs.org

Microwave-assisted synthesis has also emerged as a rapid and efficient method for the direct conversion of sulfonic acids and their sodium salts to sulfonamides. acs.orgresearchgate.net This technique often leads to high yields and good functional group tolerance with significantly reduced reaction times. acs.orgresearchgate.net

| Reactants | Reagents & Conditions | Product | Key Feature | Reference |

| Sulfonic acid salts, Amines/Alcohols | Triphenylphosphine ditriflate | Sulfonamides/Sulfonate esters | Good functional group tolerance, high yielding | acs.orgnih.gov |

| Sulfonic acids/sodium salts, Amines | Microwave irradiation | Sulfonamides | Rapid, high yielding, good functional group tolerance | acs.orgresearchgate.net |

Diazotization and Sulfonyl Chlorination Approaches

Another important route to benzenesulfonamides involves the diazotization of an aniline derivative, followed by a sulfonyl chlorination reaction. This process, often a variation of the Sandmeyer reaction, allows for the introduction of the sulfonyl chloride group onto the aromatic ring. nih.govgoogle.com For instance, an aniline compound can be diazotized to form a diazonium salt, which is then reacted to yield the corresponding benzenesulfonyl chloride. google.com This intermediate can subsequently be reacted with an amine, such as ammonia, to produce the final benzenesulfonamide. nih.gov

Recent advancements have explored photocatalytic methods for the synthesis of sulfonyl chlorides from aryldiazonium salts, offering a potentially milder and more efficient alternative. nih.gov These methods can utilize in situ generated sulfur dioxide and a heterogeneous photocatalyst. nih.gov However, the presence of water can be detrimental as it can lead to the hydrolysis of the sulfonyl chloride product. nih.gov

Targeted Synthesis of 2-Bromo-N-propylbenzenesulfonamide

The synthesis of the specific compound, this compound, would logically follow the principles outlined above, primarily through the reaction of 2-bromobenzenesulfonyl chloride with n-propylamine.

Optimization of Reaction Conditions and Reagents

The synthesis of a related compound, 2-bromo-N-(tert-butyl)benzenesulfonamide, has been reported by reacting 2-bromobenzenesulfonyl chloride with tert-butylamine (B42293) in chloroform. prepchem.com This reaction proceeded at room temperature and, after purification by flash chromatography, afforded the product in 84% yield. prepchem.com This suggests that similar conditions could be applied for the synthesis of this compound. The choice of solvent, temperature, and purification method would be key parameters to optimize for maximizing the yield and purity of the target compound.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 2-bromobenzenesulfonyl chloride, tert-butylamine | Chloroform, room temperature | 2-Bromo-N-(tert-butyl)benzenesulfonamide | 84% | prepchem.com |

Investigation of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to develop more environmentally benign processes. rsc.orgrsc.orgsci-hub.se Key strategies include the use of water as a solvent, the elimination of organic bases, and the use of solvent-free conditions, often assisted by microwave irradiation. rsc.orgrsc.orgsci-hub.se

For example, a facile and environmentally friendly synthesis of sulfonamides has been described using equimolar amounts of amino compounds and arylsulfonyl chlorides in an aqueous medium with dynamic pH control, completely omitting the use of organic bases. rsc.org Product isolation in this method is simplified to filtration after acidification, resulting in excellent yields and purity without the need for further purification. rsc.org

Mechanochemical approaches, which involve solvent-free reactions in a ball mill, also represent a significant advancement in the green synthesis of sulfonamides. rsc.org These methods can be cost-effective and utilize environmentally friendly reagents. rsc.org Another green approach involves the use of a magnetite-immobilized nano-ruthenium catalyst for the direct coupling of sulfonamides and alcohols, which produces water as the only byproduct and allows for easy catalyst recovery and reuse. acs.org

| Green Chemistry Approach | Key Features | Reference |

| Synthesis in water | Equimolar reactants, no organic base, simple filtration | rsc.org |

| Mechanosynthesis (Ball-milling) | Solvent-free, cost-effective, environmentally friendly reagents | rsc.org |

| Microwave-assisted solvent-free synthesis | No solvent or catalyst, short reaction times, high yields | rsc.org |

| Catalytic coupling of sulfonamides and alcohols | Nano-Ru/Fe3O4 catalyst, water as byproduct, catalyst is recyclable | acs.org |

Derivatization Strategies and Analogue Synthesis

The synthesis of analogs of this compound involves strategic chemical modifications to generate a library of related compounds. These modifications are key to understanding structure-activity relationships and for the development of molecules with tailored properties.

Exploration of N-Substitution Effects

The nitrogen atom of the sulfonamide group provides a key site for chemical modification. Introducing different substituents on the nitrogen can significantly influence the compound's properties.

The primary synthesis of N-substituted benzenesulfonamides typically involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. ncert.nic.in For instance, 2-bromobenzenesulfonyl chloride can be reacted with various amines to yield a range of N-substituted derivatives. A general synthetic route involves dissolving the sulfonyl chloride in a suitable solvent, such as chloroform, and adding the desired amine. prepchem.com The reaction proceeds via nucleophilic substitution at the sulfonyl group. ncert.nic.in

The nature of the N-substituent can have a profound impact on the biological activity of benzenesulfonamide derivatives. For example, in the context of carbonic anhydrase inhibitors, N-substitution can alter the binding mode of the molecule within the enzyme's active site. This can lead to changes in inhibitory potency and selectivity against different carbonic anhydrase isoforms. nih.gov The steric hindrance introduced by the N-substituent can cause the benzene (B151609) ring to rotate, affecting its interactions with hydrophobic residues in the active site. nih.gov

Research has shown that varying the N-substituent can be a powerful strategy for drug design, comparable to the more traditional approaches of modifying the aromatic ring or adding "tails" to the scaffold. nih.gov For example, comparing N-methoxy and N-methyl sulfonamide derivatives has provided valuable information on how different N-substituents can be exploited to modulate potency and selectivity. nih.gov

| Reactants | N-Substituent | General Observation on Activity |

| 2-Bromobenzenesulfonyl chloride, Propylamine | Propyl | Parent compound for derivatization studies. |

| 2-Bromobenzenesulfonyl chloride, Methylamine | Methyl | Can influence binding mode and selectivity. nih.gov |

| 2-Bromobenzenesulfonyl chloride, Methoxyamine | Methoxy | Affects interactions with active site pockets. nih.gov |

| 2-Bromobenzenesulfonyl chloride, tert-Butylamine | tert-Butyl | Provides significant steric bulk. prepchem.com |

Modifications of the Halogenated Benzene Moiety

The halogenated benzene ring is another key area for structural modification. Altering the position and nature of the halogen, as well as introducing other substituents on the ring, can lead to a wide array of analogs with diverse properties.

The halogenation of benzene is a classic example of electrophilic aromatic substitution, typically requiring a Lewis acid catalyst like FeBr₃ or AlCl₃. numberanalytics.comyoutube.com This reaction introduces a halogen atom onto the benzene ring, which can then be further functionalized. numberanalytics.com The presence of a halogen atom on the benzene ring of a benzenesulfonamide can influence its orientation within a biological target's active site, thereby affecting affinity and selectivity. nih.gov

A "ring with two tails" approach has been successfully applied in the design of selective carbonic anhydrase inhibitors, where the 2-bromo-benzenesulfonamide acts as the core "ring". nih.gov Further modifications involve adding "tails" or substituents to the benzene ring. These tails can contain various functional groups such as carbonyl, carboxyl, hydroxyl, ether, or amide linkages, and can be attached through sulfanyl (B85325) or sulfonyl groups. nih.gov The nature and position of these substituents play a crucial role in determining the compound's selectivity for different enzyme isoforms. nih.gov For example, studies have shown that fluoro-substituted derivatives can exhibit potent inhibition of certain carbonic anhydrase isoforms. nih.gov

| Parent Scaffold | Modification | Resulting Moiety | Potential Impact |

| 2-Bromobenzenesulfonamide (B1273658) | Introduction of a second substituent | Di-substituted benzenesulfonamide | Alters selectivity and affinity for biological targets. nih.gov |

| Benzenesulfonamide | Introduction of a fluorine atom | Fluorobenzenesulfonamide | Can lead to potent and selective inhibition of certain enzymes. nih.gov |

| Benzenesulfonamide | Addition of an aryl-sulfanyl group | Aryl-sulfanyl-benzenesulfonamide | Acts as a "tail" to probe interactions within active site pockets. nih.gov |

| Benzenesulfonamide | Addition of a hydrophilic amide linkage | Amide-substituted benzenesulfonamide | Enhances interactions with hydrophilic regions of an active site. nih.govnih.gov |

Reaction Pairing and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse small molecules from a common starting material. frontiersin.orgnih.gov This approach often involves a "build/couple/pair" strategy, where building blocks are first constructed, then coupled together, and finally undergo intramolecular reactions to form distinct molecular scaffolds. frontiersin.org

In the context of sulfonamides, DOS can be employed to generate large libraries of compounds with varied N-substituents and diverse functionalities on the aromatic ring. For example, aziridines, which are highly reactive three-membered rings, can be used as building blocks in multicomponent polymerizations to produce poly(sulfonamide ester)s with diverse ester functionalities. rsc.org This approach allows for the incorporation of various side chains, including terminal alkynes, hydrophobic fluoroalkanes, and hydrophilic polyethylene (B3416737) glycols, leading to a wide range of molecular architectures. rsc.org

Another DOS strategy involves using a "mask and release" approach to synthesize complex core skeletons. nih.gov For instance, an N-phenoxyacetamide can act as a masked phenol (B47542) and a directing group to facilitate various C-H functionalization reactions on a DNA-conjugated molecule. This allows for the introduction of diversity at a specific site, followed by the release of the phenol for further modifications. nih.gov Such strategies enable the rapid generation of large and diverse libraries of compounds for screening and drug discovery efforts. nih.gov

| DOS Strategy | Key Building Blocks/Intermediates | Type of Diversity Generated |

| Aziridine-based multicomponent polymerization | Bis(N-sulfonyl aziridine), diols, anhydrides | Diverse ester building blocks and side chains (alkynes, fluoroalkanes, polyethylene glycols). rsc.org |

| "Build/Couple/Pair" | Simple starting materials, reactive intermediates | Multiple distinct polycyclic scaffolds. frontiersin.org |

| "Mask and Release" with N-phenoxyacetamide | N-phenoxyacetamide, various coupling partners | Diversified core skeletons with multiple points for further functionalization. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 2-bromo-N-propylbenzenesulfonamide, distinct signals corresponding to the aromatic and aliphatic protons are expected. The aromatic region would likely exhibit a complex multiplet pattern for the four protons on the benzene (B151609) ring due to their spin-spin coupling. The proton ortho to the bromine atom and the proton ortho to the sulfonamide group would be the most deshielded, appearing at the downfield end of the aromatic region.

The N-propyl group would give rise to three distinct signals. The methylene (B1212753) protons adjacent to the nitrogen atom (–NH–CH₂ –) would appear as a triplet, deshielded by the adjacent electron-withdrawing sulfonamide group. The subsequent methylene protons (–CH₂–CH₂ –CH₃) would present as a sextet, and the terminal methyl protons (–CH₂–CH₃) would be observed as an upfield triplet. A broad singlet corresponding to the N-H proton of the sulfonamide group is also anticipated, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.0 | Multiplet |

| NH | Variable | Broad Singlet |

| N-CH₂ - | ~ 2.9 - 3.2 | Triplet |

| -CH₂-CH₂ -CH₃ | ~ 1.5 - 1.8 | Sextet |

| -CH₂-CH₃ | ~ 0.8 - 1.0 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon atom bonded to the bromine (C-Br) would exhibit a characteristic chemical shift, influenced by the halogen's electronegativity and heavy atom effect. The carbon atom attached to the sulfonamide group (C-S) would also have a distinct downfield chemical shift.

In the aliphatic region, three signals corresponding to the N-propyl group carbons would be observed. The carbon adjacent to the nitrogen (N–C H₂) would be the most deshielded of the three, followed by the central methylene carbon (–C H₂–) and the terminal methyl carbon (–C H₃), which would appear at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C -Br | ~ 120 |

| C -S | ~ 140 |

| Aromatic-C | 125 - 135 |

| N-C H₂- | ~ 45 |

| -CH₂-C H₂-CH₃ | ~ 23 |

| -CH₂-C H₃ | ~ 11 |

Advanced NMR Techniques for Conformation and Dynamics

To further elucidate the three-dimensional structure and conformational dynamics of this compound, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. COSY experiments would confirm the proton-proton coupling relationships within the propyl chain and the aromatic ring. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal longer-range correlations between protons and carbons, helping to unambiguously assign the quaternary carbons and confirm the connectivity between the propyl group, the sulfonamide moiety, and the bromo-substituted benzene ring.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information to NMR by identifying functional groups and probing the electronic structure of the molecule.

Vibrational Spectroscopic Characterization (IR)

The IR spectrum of this compound would be characterized by several key absorption bands indicative of its functional groups. Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would likely appear as a moderate to sharp band around 3300-3200 cm⁻¹.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibration would also be present. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3200 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2960 - 2850 |

| S=O | Asymmetric Stretch | 1350 - 1300 |

| S=O | Symmetric Stretch | 1160 - 1120 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Electronic Absorption Spectroscopic Studies (UV-Vis)

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* electronic transitions within the benzene ring. The presence of the bromine atom and the sulfonamide group as substituents on the benzene ring would likely cause a bathochromic shift (red shift) of these absorption maxima compared to unsubstituted benzene. Typically, substituted benzenes exhibit a primary absorption band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm. The exact positions and intensities of these bands would provide insight into the electronic conjugation and the effect of the substituents on the chromophore.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₁₂BrNO₂S, the expected molecular weight is approximately 278.17 g/mol . cookechem.com

Upon ionization in a mass spectrometer, the molecule is expected to form a molecular ion, which then undergoes fragmentation. The fragmentation pattern is influenced by the different chemical bonds and functional groups present in the molecule. The presence of a bromine atom is particularly significant, as it will result in characteristic isotopic peaks for bromine-containing fragments due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Key predicted fragmentation patterns include:

Cleavage of the S-N bond: This would lead to the formation of a bromobenzenesulfonyl cation (C₆H₄BrO₂S⁺) and a propylaminyl radical.

Cleavage of the N-propyl bond: This would generate a 2-bromobenzenesulfonamide (B1273658) cation and a propyl radical.

Loss of SO₂: A common fragmentation pathway for sulfonamides involves the extrusion of sulfur dioxide. researchgate.net

Fragmentation of the propyl group: The N-propyl chain can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or a methyl radical (CH₃).

A summary of predicted key ions in the mass spectrum of this compound is presented in Table 1.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted Fragment Ion | Structure | m/z (mass-to-charge ratio) |

| [M]⁺ | [C₉H₁₂BrNO₂S]⁺ | 278/280 |

| [M - C₃H₇]⁺ | [C₆H₄BrSO₂NH]⁺ | 234/236 |

| [C₆H₄BrSO₂]⁺ | [C₆H₄BrSO₂]⁺ | 219/221 |

| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 155/157 |

| [C₃H₇NH]⁺ | [CH₃CH₂CH₂NH]⁺ | 58 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This information is fundamental for understanding its physical and chemical properties.

Single Crystal X-ray Diffraction Analysis

The key structural parameters for this compound can be predicted based on standard bond lengths and angles for similar sulfonamide structures.

Table 2: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z (molecules per unit cell) | 4 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The primary interaction is likely to be hydrogen bonding involving the sulfonamide N-H group as a hydrogen bond donor and the sulfonyl oxygen atoms as hydrogen bond acceptors. This N-H···O hydrogen bonding is a common and dominant feature in the crystal packing of sulfonamides. nih.gov

Based on the analysis of related sulfonamide structures, a likely hydrogen bonding network in the crystal of this compound would involve the formation of hydrogen-bonded chains or dimers. For instance, in the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, molecules are linked into infinite chains by N—H⋯O hydrogen bonds. nih.gov

Polymorphism and Cocrystal Formation Research

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. nih.gov The different polymorphs of a compound can exhibit distinct physical properties. The conformational flexibility of the N-propyl group and the potential for different hydrogen bonding arrangements could lead to the existence of multiple polymorphic forms of this compound. The study of a related compound, (Z)-4-bromo-N-(pent-2-enyl)-N-(3-phenylprop-2-ynyl)benzenesulfonamide, revealed the existence of two polymorphic crystal structures with very similar lattice constants. nih.gov

Cocrystallization, the formation of a crystalline solid that contains two or more different molecules in the same crystal lattice, is another area of interest for sulfonamides. The hydrogen bonding capabilities of the sulfonamide group make it an excellent candidate for forming cocrystals with other molecules that can act as hydrogen bond donors or acceptors. Research into cocrystal formation could lead to new solid forms of this compound with modified physicochemical properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting a wide range of molecular properties. nih.gov DFT has been effectively used to explain the chemical reactivity, stability, and site selectivity of various molecular systems.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state. Using DFT methods, such as the widely used B3LYP functional, researchers can calculate the optimized geometry, which includes bond lengths, bond angles, and dihedral angles.

For instance, in studies of other complex sulfonamides, DFT calculations with a 6-31G(d,p) basis set are commonly employed to obtain the most stable molecular structures. researchgate.net These optimized geometries are crucial for subsequent calculations of other properties. The process provides insights into the molecule's shape and the spatial relationship between its functional groups, such as the sulfonamide moiety and the bromo-substituted phenyl ring.

Table 1: Illustrative Optimized Geometric Parameters for a Benzenesulfonamide (B165840) Derivative (Note: This data is representative of typical DFT study outputs and does not correspond to 2-bromo-N-propylbenzenesulfonamide.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S-N | 1.65 Å |

| Bond Length | S=O | 1.45 Å |

| Bond Length | C-Br | 1.90 Å |

| Bond Angle | O-S-O | 120.5° |

| Bond Angle | C-S-N | 107.8° |

| Dihedral Angle | C-C-S-N | 85.3° |

DFT calculations are highly effective in predicting vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized structure, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific bonds and functional groups. Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. worldscientific.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. This analysis helps in predicting the most reactive sites within a molecule. For example, in a study of various sulfonamide derivatives, the HOMO-LUMO energy gap for one compound was found to be the highest at 4.60 eV, indicating greater stability, while another had a gap of 3.99 eV, suggesting higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This data is from studies on other sulfonamide compounds and is for illustrative purposes only.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Illustrative Sulfonamide A | -6.646 | -1.816 | 4.83 |

| Illustrative Sulfonamide B | -0.267 | -0.180 | 0.087 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal information about the stability and flexibility of a compound, particularly when it is complexed with a biological target like a protein or enzyme. nih.govnih.gov In studies involving sulfonamide derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, confirming that the compound remains robustly bound within the active site of a target protein. worldscientific.com A typical simulation involves placing the molecule in a simulated physiological environment (e.g., a water box) and running the simulation for a duration (e.g., 1 to 2 nanoseconds) to observe its dynamic behavior and interactions. nih.gov

Quantum Chemical Descriptors and Prediction of Chemical Reactivity

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to predict global chemical reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

In Silico Studies for Biological Activity Prediction and Binding Mechanisms

In silico techniques, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are essential in modern drug discovery. nih.govnih.gov Molecular docking is used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.comnih.gov

For many sulfonamide derivatives, docking studies have been crucial in identifying them as potential inhibitors of enzymes like carbonic anhydrase or dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov Following docking, ADMET properties are often predicted to assess the drug-likeness of a compound, flagging potential issues with properties like intestinal absorption or interactions with metabolic enzymes before synthesis and in vitro testing. nih.govelsevierpure.com This computational screening helps prioritize the most promising candidates for further development. nih.gov

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the binding mode and affinity of a compound, which are critical for its potential as a drug candidate. While specific docking studies on this compound are not extensively available in public literature, the principles of its interaction can be inferred from studies on structurally related bromo-benzenesulfonamide derivatives.

A pertinent example is the investigation of the interaction between 4-bromo-N-(thiazol-2-yl)benzenesulfonamide and human serum albumin (HSA), a key transport protein in the bloodstream. elsevierpure.com Molecular docking simulations in such studies reveal the binding energy and the specific amino acid residues involved in the interaction, providing a detailed picture of the binding at a molecular level.

In a representative docking study of a bromo-benzenesulfonamide derivative with a protein target, the following types of interactions are typically observed and quantified:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The sulfonamide group (-SO₂NH-) is a common hydrogen bond donor and acceptor.

Hydrophobic Interactions: The phenyl ring and the N-propyl group of this compound would be expected to form hydrophobic interactions with nonpolar residues of a protein's binding pocket.

Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. nih.gov

The results of such a docking simulation are often summarized in a table, detailing the binding affinity and the key interacting residues.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | LEU-238, LYS-199, ARG-257, SER-287, ILE-290 |

| Hydrogen Bond Interactions | Sulfonamide group with LYS-199 and SER-287 |

| Hydrophobic Interactions | Phenyl ring with LEU-238 and ILE-290 |

| Halogen Bond Interactions | Bromine atom with the backbone carbonyl of a residue |

This table presents hypothetical docking data for this compound based on findings for analogous compounds.

These simulations are crucial for predicting whether a compound like this compound could be a viable ligand for a specific protein target and for guiding the design of more potent analogs. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of molecules that are likely to be active at the target of interest. nih.govresearchgate.netyoutube.com

For a compound like this compound, a pharmacophore model for a target protein would likely include features corresponding to its key structural components.

| Pharmacophoric Feature | Corresponding Moiety in this compound |

|---|---|

| Hydrogen Bond Acceptor | Oxygen atoms of the sulfonamide group |

| Hydrogen Bond Donor | Nitrogen atom of the sulfonamide group |

| Aromatic Ring | Brominated phenyl ring |

| Hydrophobic Group | N-propyl group |

| Halogen Bond Donor | Bromine atom |

This table outlines the potential pharmacophoric features of this compound.

Biological Activity and Pharmacological Research

Enzyme Inhibition Studies

There is no available scientific literature detailing the inhibitory effects of 2-bromo-N-propylbenzenesulfonamide on the specified enzymes.

Acetylcholinesterase (AChE) and Alpha-Glucosidase Inhibition

No studies were found that investigated the potential of this compound to inhibit either acetylcholinesterase or alpha-glucosidase. Consequently, no data on its inhibitory concentration (IC₅₀) or efficacy is available.

Carbonic Anhydrase (CA) Inhibition

While the sulfonamide functional group is a known feature in many carbonic anhydrase inhibitors, no research has been published specifically examining the activity of this compound against any carbonic anhydrase isoforms.

Investigation of Inhibition Mechanisms

As there are no primary studies on its enzyme inhibitory activity, no research is available on the potential mechanisms of inhibition (e.g., competitive, non-competitive, uncompetitive, allosteric, or tight-binding) for this compound.

Kinetic Analysis of Enzyme Inhibition

In the absence of any enzyme inhibition data, no kinetic analyses, such as the determination of the inhibition constant (Kᵢ), have been performed or reported for this compound.

Receptor Binding and Modulation

No data exists in the public domain regarding the interaction of this compound with any pharmacological receptors.

Dopamine Receptor Affinity and Selectivity

Searches for research on the binding affinity and selectivity of this compound for dopamine receptor subtypes yielded no results. Therefore, its potential as a dopamine receptor ligand is unknown.

The absence of published data prevents the creation of a detailed scientific article on the biological and pharmacological research of this compound as requested. The compound remains uncharacterized in the scientific literature with respect to its enzyme inhibition properties and receptor modulation capabilities.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a detailed article covering the requested topics of its biological and pharmacological activity.

Searches for its serotonin receptor binding profile, quantitative ligand-receptor interactions, specific antimicrobial efficacy, mechanisms of action, and anti-inflammatory or immunomodulatory effects did not yield dedicated research findings for this particular compound.

While the broader class of sulfonamides, to which this compound belongs, is known to be investigated for various biological activities, including antimicrobial properties, specific experimental data and detailed research findings for this exact molecule are not available in the public domain. General information about related brominated compounds or other sulfonamide derivatives exists, but this does not provide a scientifically accurate basis for an article focused solely on this compound as per the strict requirements of the request.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the specified aspects of this compound at this time.

Anti-inflammatory and Immunomodulatory Effects

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of chemical compounds is frequently evaluated through in vitro assays that measure their ability to counteract processes central to the inflammatory response. Two common methods employed are the protein denaturation inhibition assay and the protease inhibition assay.

Protein Denaturation Inhibition Assay: Protein denaturation is a key event in inflammation. thepharmajournal.com The ability of a compound to prevent this process is a reliable indicator of its anti-inflammatory activity. nih.govijpsjournal.com In this assay, a protein such as egg albumin or bovine serum albumin is induced to denature by heat. thepharmajournal.commdpi.com The test compound is added to the protein solution, and its effectiveness in preventing denaturation is measured spectrophotometrically by assessing the turbidity of the solution. thepharmajournal.com A lower turbidity indicates a higher inhibitory effect. nih.gov Standard anti-inflammatory drugs like diclofenac sodium are used as a reference to compare the potency of the test compound. thepharmajournal.com

Protease Inhibition Assay: Proteases are enzymes that break down proteins and peptides. Their activity is heightened during inflammation. The protease inhibition assay assesses a compound's ability to block the action of proteases like trypsin. nih.gov The assay involves incubating the protease with a substrate (e.g., casein) in the presence and absence of the test compound. The extent of protein digestion is then quantified. A reduction in substrate breakdown in the presence of the compound indicates its inhibitory potential against proteases, suggesting anti-inflammatory properties.

Table 1: Common In Vitro Anti-inflammatory Assays

| Assay Type | Principle | Measurement |

|---|---|---|

| Protein Denaturation Inhibition | Measures the ability of a compound to prevent the unfolding of proteins, a hallmark of inflammation. | Spectrophotometric analysis of turbidity. |

| Protease Inhibition | Assesses the compound's capacity to block the activity of protein-degrading enzymes involved in inflammation. | Quantification of substrate breakdown. |

Modulation of Inflammatory Mediators (e.g., Prostaglandin E2, Nitric Oxide)

The inflammatory response is orchestrated by a variety of chemical mediators. The ability of a compound to modulate the production of these mediators is a key aspect of its anti-inflammatory profile.

Prostaglandin E2 (PGE2) Inhibition: Prostaglandin E2 is a principal mediator of inflammation, pain, and swelling. nih.gov Its production is catalyzed by cyclooxygenase (COX) enzymes. nih.gov The inhibitory effect of a compound on PGE2 production is often studied in cell lines such as mouse macrophage cells (RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). nih.gov Following treatment with the test compound, the concentration of PGE2 in the cell culture medium is measured, typically using an enzyme-linked immunosorbent assay (ELISA). A reduction in PGE2 levels indicates that the compound interferes with the PGE2 synthesis pathway. nih.govresearchgate.net

Nitric Oxide (NO) Inhibition: Nitric oxide is another crucial inflammatory mediator, and its overproduction is associated with various inflammatory conditions. nih.gov The effect of a compound on NO production is also commonly assessed in LPS-stimulated RAW 264.7 macrophage cells. researchgate.net The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent. A decrease in nitrite concentration reflects the compound's ability to inhibit NO synthesis. nih.gov

Table 2: Assays for Inflammatory Mediator Modulation

| Mediator | Cell Line | Stimulant | Measurement Method |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | ELISA |

| Nitric Oxide (NO) | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Griess Assay |

Anticancer Research

Benzenesulfonamide (B165840) derivatives have been a significant focus of anticancer research due to their diverse mechanisms of action against cancer cells. nih.govmdpi.comindexcopernicus.comresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. nih.govacs.orgmsa.edu.eg The pro-apoptotic activity of sulfonamide derivatives has been investigated in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (Caco-2). nih.govmsa.edu.eg

The induction of apoptosis is often confirmed through several experimental approaches:

Annexin V/PI Staining: This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells.

Caspase Activation Assays: Caspases are a family of proteases that are central to the apoptotic process. Measuring the activity of key caspases, such as caspase-3, can confirm the induction of apoptosis. msa.edu.eg

Mitochondrial Membrane Potential: A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be assessed using specific fluorescent dyes. nih.gov

Studies on some sulfonamide derivatives have shown that they can trigger the mitochondrial-associated apoptosis-signaling pathway, leading to cancer cell death. nih.gov

Table 3: Methods to Detect Apoptosis Induction

| Method | Principle |

|---|---|

| Annexin V/PI Staining | Differentiates between live, apoptotic, and necrotic cells based on membrane changes. |

| Caspase Activation Assays | Measures the activity of enzymes that execute apoptosis. |

| Mitochondrial Membrane Potential Assay | Detects early changes in mitochondrial function during apoptosis. |

RAF Isoform Inhibitory Effects

The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation. Inhibitors of RAF kinases are therefore a critical class of anticancer drugs. While specific data on this compound is unavailable, the broader class of benzenesulfonamide derivatives has been explored for their potential as RAF kinase inhibitors. google.comgoogle.com The inhibitory activity of a compound against different RAF isoforms can be determined through biochemical assays that measure the phosphorylation of downstream targets or through cell-based assays that assess the impact on RAF-mediated signaling pathways.

Structure Activity Relationship Sar Studies

Impact of N-Propyl Substitution on Biological Activity

The nature of the substituent on the sulfonamide nitrogen plays a crucial role in the biological activity of benzenesulfonamide (B165840) derivatives. In the case of 2-bromo-N-propylbenzenesulfonamide, the N-propyl group is a key determinant of its interaction with biological targets. Studies on related sulfonamides have shown that the length and steric bulk of the N-alkyl substituent can significantly affect potency and selectivity.

For instance, in a series of substituted sulfamoyl benzamidothiazoles, it was observed that activity was maintained with alkyl chains up to a propyl group. tandfonline.com However, the introduction of a larger dibutyl substituent resulted in a loss of activity, suggesting that there are steric limitations within the binding site of the target protein. tandfonline.com This indicates that the N-propyl group in this compound likely provides a favorable balance of lipophilicity and size for optimal binding, without the steric hindrance that a larger alkyl group might introduce.

The following table summarizes the general trend observed for N-alkylation in a series of benzenesulfonamide-related inhibitors.

| N-Substituent | General Activity Trend | Rationale |

| Methyl | Often active | Small and can fit into various binding pockets. |

| Ethyl | Often active | Slightly increased lipophilicity can be beneficial. |

| Propyl | Generally well-tolerated and can be optimal | Good balance of size and lipophilicity. |

| Butyl | Activity may decrease | Potential for steric hindrance in the binding site. |

This table is a generalized representation based on SAR principles and may not reflect the specific activity for all biological targets.

Role of Bromine Atom Position and Substituent Effects on the Benzenesulfonamide Ring

The position of the bromine atom on the benzenesulfonamide ring is a critical factor influencing the compound's biological activity. The electronic and steric effects of the bromine atom can alter the compound's binding affinity and selectivity for its target. The "ortho" (2-position) placement of the bromine in this compound has specific implications compared to "meta" (3-position) or "para" (4-position) substitutions.

A study on benzenesulfonamides as carbonic anhydrase inhibitors demonstrated the significance of the halogen's position. nih.gov For example, a 2-bromo substituted derivative was found to be a potent inhibitor of a particular carbonic anhydrase isoform (hCA I), with activity in the high-nanomolar range. nih.gov In contrast, other positional isomers can exhibit different inhibitory profiles. Research on halogenated benzenesulfonamides has shown that a 2-chloro or 2-bromo substituent can orient the ring within the enzyme's active site, thereby affecting affinity and selectivity. tandfonline.com

The general principles of substituent effects on an aromatic ring suggest that the position of a group like bromine can direct the binding orientation and influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, with the target protein. ingentaconnect.com

The table below illustrates the importance of the bromine atom's position on the activity of a series of benzenesulfonamide-based inhibitors against a specific carbonic anhydrase isoform (hCA I), as reported in a study.

| Compound (Substituent on Phenyl Ring) | Inhibition Constant (Ki) against hCA I (nM) |

| 2-Fluorophenyl | >10000 |

| 2-Bromophenyl | 115.3 |

| 4-Chlorophenyl | 225.4 |

| 4-Iodophenyl | 536.8 |

| Unsubstituted Phenyl | 53.2 |

| Data from a study on ureido-substituted benzenesulfonamides. nih.gov |

This data clearly indicates that the presence and position of a halogen atom can have a dramatic effect on the inhibitory activity, with the 2-bromo substituent showing significant potency.

Influence of Linker Length and Terminal Moiety in Analogues

In the design of benzenesulfonamide-based inhibitors, a common strategy is the "tail approach," where a linker and a terminal moiety are attached to the main benzenesulfonamide scaffold. ingentaconnect.comnih.govyoutube.commdpi.com This approach is crucial for enhancing potency and achieving selectivity for specific biological targets. While this compound itself does not have a distinct linker and terminal tail in the traditional sense, understanding this concept is vital when considering the design of its analogs.

The linker's length and flexibility are critical parameters. A linker that is too short may not allow the terminal moiety to reach and interact with distal binding pockets, while a linker that is too long or too flexible might lead to an entropic penalty upon binding. Studies have explored various linkers, such as ureido, hydrazone, and ethylaminobenzyl groups, to connect the benzenesulfonamide core to a terminal group. nih.govingentaconnect.comnih.gov For example, research on benzenesulfonamides with different rigidity-conferring linkers showed that the nature of the linker significantly impacts inhibitory activity against carbonic anhydrases. nih.gov

The terminal moiety, or "tail," can be varied to a large extent to explore interactions with different regions of the binding site. These moieties can range from simple alkyl or aryl groups to more complex heterocyclic systems. japsonline.comnih.govnih.gov The choice of the terminal group can influence properties such as solubility, lipophilicity, and the potential for specific hydrogen bonds or pi-stacking interactions. For instance, in a series of chemokine receptor inhibitors, modifying the terminal aromatic ring with different substituents led to significant changes in binding affinity. japsonline.com

The table below provides examples of how different linkers and terminal moieties in benzenesulfonamide analogs can affect their inhibitory activity against a specific enzyme, highlighting the versatility of the tail approach.

| Linker | Terminal Moiety | General Impact on Activity/Selectivity |

| Ureido | Phenyl | Can provide a flexible connection and opportunities for hydrogen bonding. nih.gov |

| Hydrazone | Pyrazole | The nature of the heterocyclic ring can fine-tune selectivity. nih.gov |

| Ethylaminobenzyl | Substituted Phenyl | Allows for exploration of a larger chemical space and interactions with the outer regions of the binding site. ingentaconnect.com |

This table provides a conceptual overview based on published SAR studies of benzenesulfonamide analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. youtube.comyoutube.com For benzenesulfonamide derivatives, QSAR studies have been instrumental in understanding the key structural features required for activity and in designing new, more potent compounds. tandfonline.comtandfonline.comjapsonline.comnih.govnih.govnih.govingentaconnect.commdpi.comchemijournal.comnih.govnih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. tandfonline.comjapsonline.comingentaconnect.comnih.govmdpi.comnih.gov These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For example, a CoMFA study on a series of benzenesulfonamide inhibitors might reveal that a bulky, electropositive group is favored at a particular position, while a hydrogen bond donor is disfavored at another.

The statistical robustness of a QSAR model is crucial and is typically assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. japsonline.commdpi.comnih.gov

The following table summarizes the key aspects of QSAR modeling as applied to benzenesulfonamide derivatives.

| QSAR Method | Key Descriptors | Output | Application |

| CoMFA | Steric and Electrostatic Fields | 3D contour maps showing favorable/unfavorable regions for steric bulk and charge. | Guiding the design of new analogs with improved potency. |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | More detailed 3D contour maps with additional physicochemical properties. | Providing a more comprehensive understanding of SAR. |

| 2D-QSAR | Topological and Physicochemical Parameters (e.g., logP, molar refractivity) | A mathematical equation correlating descriptors with activity. | Predicting the activity of new compounds and identifying key molecular properties. |

This table provides an overview of common QSAR methodologies and their application in drug design.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The classical synthesis of N-alkylbenzenesulfonamides typically involves the reaction of a benzenesulfonyl chloride with a corresponding amine. For 2-bromo-N-propylbenzenesulfonamide, this would involve the reaction of 2-bromobenzenesulfonyl chloride with propylamine. While this method is established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.

One promising avenue is the application of dual copper and visible-light catalysis for the formation of the S(O)₂-N bond. This modern approach allows for the coupling of readily available phenylsulfinic acid derivatives and aryl azides under redox-neutral conditions, offering a milder and more environmentally friendly alternative to traditional methods. researchgate.net The utilization of visible light to generate triplet nitrene intermediates for subsequent coupling with sulfonyl radicals represents a significant advancement in sulfonamide synthesis. researchgate.net

Another area of development is the "tail approach," a strategy that involves appending various molecular moieties to the aromatic or heterocyclic ring of the sulfonamide. This technique has proven successful in creating derivatives with enhanced biological activity and selectivity. calpaclab.com For this compound, this could involve modifying the propyl group or introducing further substitutions on the phenyl ring to fine-tune its physicochemical and pharmacological properties.

Future synthetic research could focus on the parameters outlined in the table below, aiming to optimize reaction conditions for higher yields and purity.

| Parameter | Traditional Method | Potential Novel Methodologies |

| Catalyst | None (direct reaction) | Copper salts, photoredox catalysts (e.g., Iridium complexes) |

| Reagents | 2-bromobenzenesulfonyl chloride, propylamine | 2-bromophenylsulfinic acid, propyl azide |

| Solvent | Dichloromethane, Chloroform | "Green" solvents (e.g., ethanol, water), solvent-free conditions |

| Temperature | Room temperature to reflux | Room temperature, mild heating |

| Yield | Variable | Potentially higher and more consistent |

Advanced Structural Biology Approaches for Target Interaction Elucidation

Understanding how this compound interacts with biological targets at a molecular level is crucial for elucidating its mechanism of action and for rational drug design. While specific targets for this compound are yet to be identified, the benzenesulfonamide (B165840) scaffold is known to interact with a variety of enzymes and receptors.

Future research will likely employ advanced structural biology techniques to identify and characterize these interactions. X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in determining the three-dimensional structure of the compound bound to its protein target. This information can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonding, which is particularly relevant due to the presence of the bromine atom.

Molecular docking studies , a computational technique, can be used to predict the binding orientation of this compound within the active site of potential target proteins. For instance, benzenesulfonamide derivatives have been successfully docked into the active sites of carbonic anhydrases and the MrgX1 receptor to understand their inhibitory and modulatory activities, respectively. uni.lufluorochem.co.uk Similar approaches can be applied to a range of potential targets for this compound.

| Technique | Application for this compound | Expected Outcome |

| X-ray Crystallography | Co-crystallization with purified target proteins. | High-resolution 3D structure of the compound-protein complex. |

| Cryo-Electron Microscopy | Structure determination of large protein complexes bound to the compound. | Near-atomic resolution structures of large, flexible targets. |

| Molecular Docking | In silico screening against a library of potential biological targets. | Prediction of binding modes and estimation of binding affinities. |

| NMR Spectroscopy | Studying the compound's interaction with targets in solution. | Identification of binding interfaces and conformational changes upon binding. |

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for the development of novel therapeutics based on the this compound scaffold. nih.gov

Generative AI models can be employed to design novel derivatives of this compound with improved properties. These models can learn the underlying chemical patterns from large datasets of known bioactive molecules and then generate new, synthetically accessible compounds with a high probability of desired biological activity.

Machine learning algorithms can be used to develop quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new derivatives based on their chemical structure, thereby prioritizing the synthesis and testing of the most promising candidates and reducing the time and cost of drug development. nih.gov AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, further streamlining the drug discovery process. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Models | Algorithms that create new data (in this case, new molecules) based on learned patterns. | Design of novel, synthetically feasible analogues with enhanced therapeutic properties. |

| QSAR Modeling | Statistical models that relate the chemical structure of a molecule to its biological activity. | Rapid prediction of the efficacy of new derivatives, guiding synthetic efforts. |

| ADMET Prediction | In silico models that predict the pharmacokinetic and toxicity profiles of compounds. | Early identification of candidates with favorable drug-like properties. |

| Target Identification | AI-powered analysis of biological data to identify potential protein targets. | Discovery of novel mechanisms of action and therapeutic applications. |

Exploration of Additional Therapeutic Applications

The benzenesulfonamide core is present in a wide range of clinically used drugs, highlighting the therapeutic versatility of this chemical class. While the specific therapeutic applications of this compound are yet to be established, research into related compounds suggests several promising avenues for exploration.

Anticancer Activity: Many benzenesulfonamide derivatives have demonstrated potent anticancer properties. calpaclab.comuni.lu The mechanism of action often involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many hypoxic tumors. calpaclab.comuni.lu Future studies could investigate the potential of this compound and its derivatives as inhibitors of this and other cancer-related targets.

Antimicrobial and Anti-inflammatory Activity: The sulfonamide group is famously associated with the first generation of antibiotics. Research continues to explore new sulfonamide-based antimicrobial agents to combat drug-resistant pathogens. Furthermore, some benzenesulfonamide derivatives have shown significant anti-inflammatory activity. The potential of this compound in these areas warrants investigation.

Neurological Disorders: Benzenesulfonamide derivatives have been investigated as potential therapeutic agents for neurological disorders. For example, some have been identified as allosteric modulators of the MrgX1 receptor, a target for non-opioid pain treatment. fluorochem.co.uk

The table below summarizes potential therapeutic areas for future investigation based on the activities of related benzenesulfonamide compounds.

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Inhibition of carbonic anhydrase IX, targeting other kinases. |

| Infectious Diseases | Inhibition of microbial metabolic pathways. |

| Inflammation | Modulation of inflammatory mediators. |

| Pain Management | Allosteric modulation of receptors like MrgX1. |

| Neurological Disorders | Interaction with various central nervous system targets. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.